4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a fluorophenyl group, a thioxo group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and sulfur to form the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst: Ammonium acetate
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a valuable lead compound in drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity, while the thioxo group may participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 4-(3-Methylphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C12H7FN2S |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7FN2S/c13-9-3-1-2-8(6-9)10-4-5-15-12(16)11(10)7-14/h1-6H,(H,15,16) |
InChI Key |
ZDLWRVOKSPUKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=S)NC=C2)C#N |
Origin of Product |
United States |
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